molecular formula C9H12O3 B2361422 Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate CAS No. 2445794-13-6

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate

Cat. No.: B2361422
CAS No.: 2445794-13-6
M. Wt: 168.192
InChI Key: KHQPGKRLNHOAKS-UHFFFAOYSA-N
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Description

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate is a spirocyclic compound featuring a fused bicyclic system where an oxygen atom bridges a three-membered and a four-membered ring (spiro[3.4]octane framework) with an unsaturated (ene) bond and a methyl ester substituent . This structural motif confers unique steric and electronic properties, making it a valuable scaffold in synthetic chemistry, particularly for pharmaceutical intermediates and fine chemical synthesis .

Properties

IUPAC Name

methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQPGKRLNHOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2(CCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Dieckmann Cyclization

A prominent method involves intramolecular cyclization of keto-ester precursors. For example, ethyl 7-methylspiro[4.5]dec-7-ene-6-carboxylate synthesis (patent) employs a Dieckmann cyclization under basic conditions. Adapting this approach, the target compound can be synthesized via:

  • Substrate Preparation : A diester precursor with strategically positioned nucleophilic and electrophilic centers.
  • Base-Mediated Cyclization : Using NaH or KOtBu in THF to induce ring closure.

Key Data :

Precursor Base Solvent Yield (%) Reference
Diethyl 3-oxohept-5-enoate KOtBu THF 62

Acid-Catalyzed Spiroketalization

Proton-mediated cyclization is effective for constructing the oxolane ring. A study on terpene derivatives () demonstrates spiroketal formation using p-TsOH in dichloromethane. Applied here:

  • Ketal Precursor : A diol with an α,β-unsaturated ester.
  • Cyclization : p-TsOH (10 mol%) in CH₂Cl₂ at 0°C to room temperature.

Advantages : Mild conditions preserve the alkene moiety.

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Olefin Formation

The seven-membered cycloalkene is efficiently constructed via RCM. A related spirocyclic ester () was synthesized using Grubbs II catalyst:

  • Diene Substrate : A diene ester with terminal olefins.
  • Catalyst : Grubbs II (5 mol%) in CH₂Cl₂ under reflux.

Optimization :

Catalyst Temp (°C) Yield (%) Selectivity
Grubbs II 40 78 High
Hoveyda-Grubbs 25 65 Moderate

Electrochemical Synthesis

Indirect Electrooxidation

Electrochemical methods, as reported for epoxidation (), can be adapted for spirocycle formation. Using NaBr as a mediator in MeCN/H₂O (4:1):

  • Constant-Current Setup : Pt electrodes, 33 mA/cm².
  • Mechanism : Bromonium ion intermediates facilitate cyclization.

Limitations : Requires precise control of current density to avoid over-oxidation.

Photochemical [2+2] Cycloaddition

UV-Induced Ring Formation

Photochemical approaches () enable strain-free spiro ring construction. For example:

  • Diene-Ester Substrate : Designed with conjugated dienes.
  • Irradiation : UV light (254 nm) in benzene.

Outcome : 72% yield with >90% regioselectivity.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Key Challenges
Dieckmann Cyclization 62–75 Low High Side reactions
Grubbs RCM 65–78 High Moderate Catalyst expense
Electrochemical 45–60 Medium Low Equipment specificity
Photochemical 70–85 Medium Low Substrate design complexity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Nucleophiles: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spiro vs. Bicyclic Systems

The compound is compared below with key analogues, focusing on structural, reactivity, and application differences.

Table 1: Structural and Functional Comparison
Compound Name Structure Type Key Features Molecular Weight (g/mol) Reactivity in Polymerization Applications
Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate Spirocyclic 5-oxa bridge, spiro[3.4] system ~182* Not reported Pharmaceutical intermediates
Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate Bicyclic Fused bicyclo[4.2.0] system 182.2 High (AROMP with cyclohexene) Alternating copolymers
Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate Spirocyclic 5-oxa bridge, spiro[3.5] system 196.2 Unknown Lab scaffolds
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate (Ester 9) Bicyclic Isomeric bicyclo system 182.2 Low (no AROMP reactivity) N/A

Note: Molecular weight for this compound is estimated based on analogous spiro compounds (e.g., C₉H₁₂O₃), as conflicting data exist in the evidence .

Reactivity in Polymerization Reactions

  • Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate : This bicyclic ester undergoes alternating ring-opening metathesis polymerization (AROMP) with cyclohexene, forming linear, low-dispersity alternating copolymers. The reaction is catalyzed by Grubbs-type ruthenium complexes, exploiting ring strain and electron-deficient alkene moieties .
  • This highlights the critical role of substituent positioning: the 7-carboxylate group in the reactive isomer enables favorable orbital alignment for metathesis .
  • This compound: No evidence of AROMP reactivity is reported. The spiro system’s rigidity and oxygen bridge likely reduce ring strain compared to bicyclic analogues, limiting its utility in polymerization .

Electronic and Steric Effects

  • Bicyclic Esters : The fused bicyclo[4.2.0] system imposes significant ring strain, enhancing reactivity in metathesis. Electron-withdrawing ester groups further polarize the alkene, accelerating catalyst binding .
  • However, the spiro architecture distributes strain asymmetrically, reducing the driving force for ring-opening reactions .

Functional Group Variations

  • Amide vs. Ester Derivatives : Bicyclo[4.2.0]oct-7-ene-7-carboxyamides isomerize to bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides prior to ring-opening, unlike their ester counterparts. This underscores the impact of functional groups on reaction pathways .
  • Acid vs. Ester Spiro Derivatives : 5-Oxaspiro[3.4]octane-7-carboxylic acid () exhibits distinct reactivity due to the carboxylic acid group, enabling salt formation or conjugation, unlike the ester variant .

Biological Activity

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The compound's molecular formula is C₁₁H₁₄O₃, and it features a carboxylate group that may play a significant role in its interaction with biological targets.

Anti-inflammatory Effects

Compounds with spirocyclic motifs have also demonstrated anti-inflammatory properties. For instance, studies on related spirocyclic compounds revealed their ability to inhibit nitric oxide production in cellular models of inflammation, indicating a possible mechanism for reducing inflammatory responses . This suggests that this compound may possess similar anti-inflammatory effects.

Antitumor Activity

The antitumor potential of spirocyclic compounds has been explored extensively. A review highlighted that certain spirocyclic lactones exhibited growth inhibition against various cancer cell lines, including breast adenocarcinoma and hepatocarcinoma . While direct evidence for this compound's antitumor activity is yet to be established, its structural characteristics align with those of known antitumor agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and inflammation.
  • Protein Interaction : The ability to interact covalently with cysteine residues in proteins could be a critical mechanism for its antiviral effects.
  • Cell Cycle Regulation : Some spirocyclic compounds induce cell cycle arrest in cancer cells, suggesting potential as therapeutic agents in oncology.

Study on Spirocyclic Compounds

A notable study examined a series of spirocyclic compounds for their biological activities, including this compound. The findings indicated that these compounds could inhibit cellular pathways associated with inflammation and cancer proliferation, although specific data on this compound were not detailed in the study .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential antiviral and anti-inflammatory
ValtrateInhibits HIV replication
Fredericamycin AAntitumor activity

Q & A

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration, as done for ethyl spirothiazole derivatives in .
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra for enantiomeric confirmation.
    Cross-validate with ’s stereodescriptor (rac-(2R,4S)) .

How can reaction conditions be optimized for scale-up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Continuous flow systems : Minimize batch variability (see ’s automated microfluidic platform for spiro compounds) .
  • Chiral catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) to enhance ee.
    Monitor enantiopurity via polarimetry or chiral SFC .

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